![molecular formula C8H16N2O B13589158 1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
1-Oxa-8-azaspiro[4.5]decan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-8-azaspiro[4.5]decan-3-amine is a spirocyclic compound that features a unique structure with a spiro junction connecting an oxane (oxygen-containing) ring and an azaspiro (nitrogen-containing) ring. This compound is of significant interest in medicinal chemistry due to its potential as a core structure in the design of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-amine typically involves the formation and reduction of an azide intermediate. A continuous three-step flow process has been developed to scale the formation and reduction of this intermediate. The process includes the use of a transaminase enzyme to prepare the desired enantiomer in high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic processes due to their efficiency and selectivity. The use of flow chemistry and biocatalytic transaminase technology allows for the scalable production of this compound, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:
Reduction: The reduction process often involves the conversion of azide intermediates to amines.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of complex molecules for medicinal and industrial applications .
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine: This compound shares a similar spirocyclic structure but with a methyl group substitution.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: This derivative features an additional nitrogen atom and a ketone group, offering different chemical properties and applications
Uniqueness
1-Oxa-8-azaspiro[4.5]decan-3-amine stands out due to its specific spirocyclic structure, which provides unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-5-8(11-6-7)1-3-10-4-2-8/h7,10H,1-6,9H2 |
InChI Key |
LCIHOMYWNFSJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


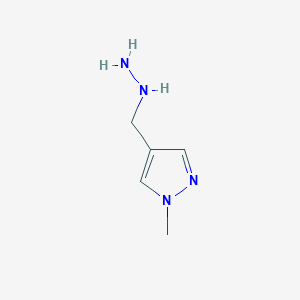
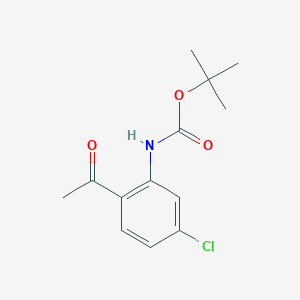
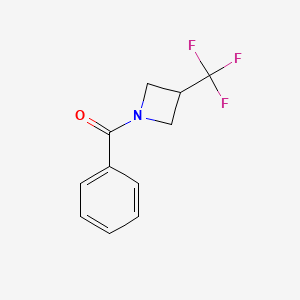
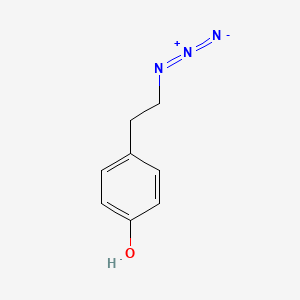

![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
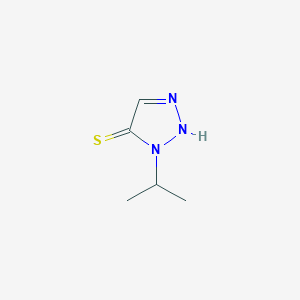
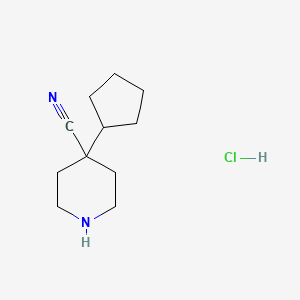
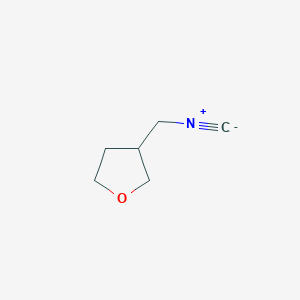
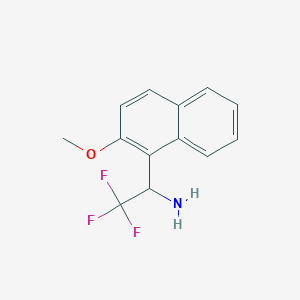
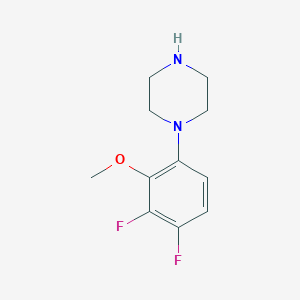
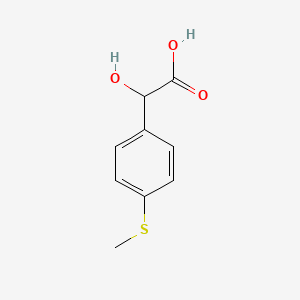
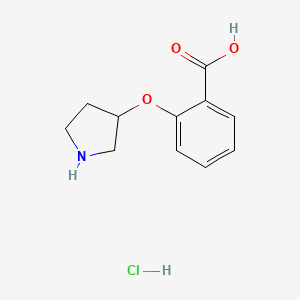
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)
